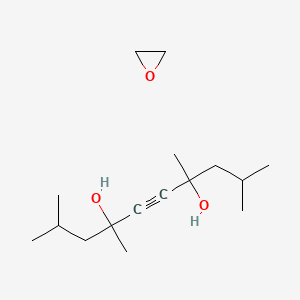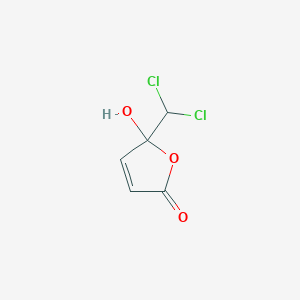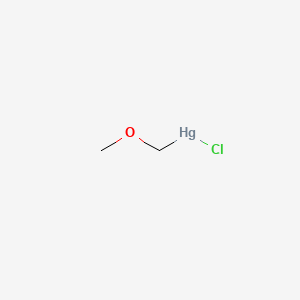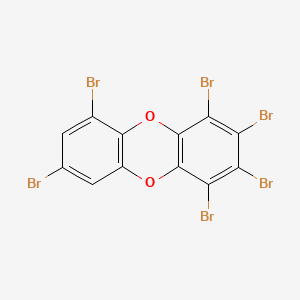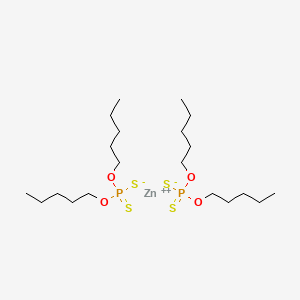
Zinc bis(O,O-dipentyl) bis(dithiophosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc bis(O,O-dipentyl) bis(dithiophosphate): is a coordination compound with the molecular formula C20H44O4P2S4Zn . It is commonly used as an anti-wear additive in lubricants, including motor oils and hydraulic fluids. This compound is known for its excellent thermal stability and ability to form protective films on metal surfaces, reducing wear and tear.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc bis(O,O-dipentyl) bis(dithiophosphate) typically involves the reaction of zinc oxide with O,O-dipentyl dithiophosphoric acid. The reaction is carried out in a non-polar solvent under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of zinc bis(O,O-dipentyl) bis(dithiophosphate) is scaled up using large reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency and yield of the reaction. The final product is purified through filtration and distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Zinc bis(O,O-dipentyl) bis(dithiophosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc-containing compounds.
Substitution: The dithiophosphate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Ligand substitution reactions often involve the use of phosphines or other coordinating ligands in a suitable solvent.
Major Products:
Oxidation: Zinc oxide and various organic by-products.
Reduction: Zinc-containing compounds with different oxidation states.
Substitution: New zinc complexes with different ligands.
Scientific Research Applications
Chemistry: Zinc bis(O,O-dipentyl) bis(dithiophosphate) is widely used in the formulation of lubricants and greases due to its anti-wear properties. It is also studied for its role in catalysis and as a precursor for the synthesis of other zinc-containing compounds.
Biology and Medicine: While its primary applications are in industrial settings, research is ongoing to explore its potential biological activities and interactions with biological molecules.
Industry: The compound is extensively used in the automotive and machinery industries to enhance the performance and longevity of lubricants. It helps in reducing friction and wear in engines and other mechanical systems.
Mechanism of Action
The primary mechanism by which zinc bis(O,O-dipentyl) bis(dithiophosphate) exerts its effects is through the formation of a protective tribofilm on metal surfaces. This film is formed through the decomposition of the compound under high pressure and temperature conditions, leading to the deposition of zinc and phosphorus-containing species on the metal surface. These species act as a barrier, reducing direct metal-to-metal contact and minimizing wear.
Comparison with Similar Compounds
- Zinc bis(O,O-diisooctyl) bis(dithiophosphate)
- Zinc bis(O,O-diphenyl) bis(dithiophosphate)
- Zinc bis(O,O-diethyl) bis(dithiophosphate)
Comparison: Zinc bis(O,O-dipentyl) bis(dithiophosphate) is unique due to its specific alkyl chain length, which provides a balance between solubility and thermal stability. Compared to other similar compounds, it offers superior anti-wear properties and better performance in high-temperature applications.
Properties
CAS No. |
7282-31-7 |
|---|---|
Molecular Formula |
C20H44O4P2S4Zn |
Molecular Weight |
604.2 g/mol |
IUPAC Name |
zinc;dipentoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C10H23O2PS2.Zn/c2*1-3-5-7-9-11-13(14,15)12-10-8-6-4-2;/h2*3-10H2,1-2H3,(H,14,15);/q;;+2/p-2 |
InChI Key |
IWSCWDSOLLPNTC-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCOP(=S)(OCCCCC)[S-].CCCCCOP(=S)(OCCCCC)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


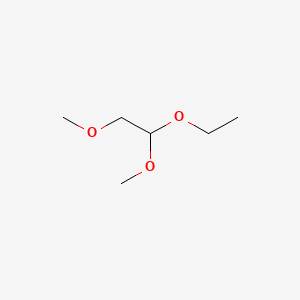
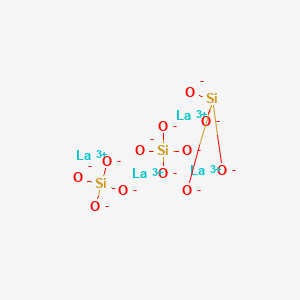
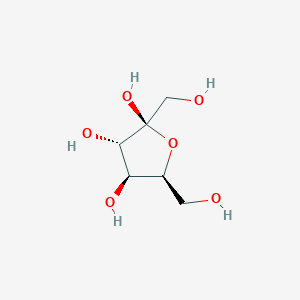
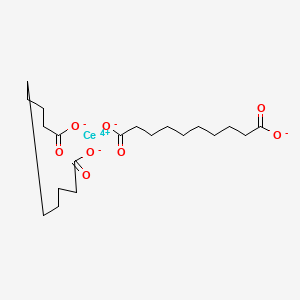

![2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12654435.png)

![2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene](/img/structure/B12654448.png)
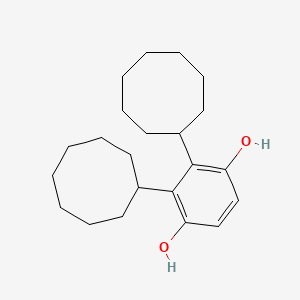
![4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide](/img/structure/B12654460.png)
